

5-Methoxy-7-Benzyloxyflavone: A Strategic Synthetic Intermediate

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Compound of Interest

Compound Name: *7-(Benzyloxy)-5-methoxy-2-phenyl-4H-chromen-4-one*

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Technical Guide & Property Analysis[1]

Introduction & Chemical Identity

5-Methoxy-7-benzyloxyflavone (Systematic Name: **7-(benzyloxy)-5-methoxy-2-phenyl-4H-chromen-4-one**) is a differentially protected flavonoid scaffold derived from Chrysin (5,7-dihydroxyflavone).[1] It serves as a pivotal intermediate for accessing 5-methoxyflavones (e.g., 7-hydroxy-5-methoxyflavone) and 8-substituted derivatives (e.g., wogonin analogs) where regioselective modification of the A-ring is required.[1]

Unlike naturally occurring flavonoids like Tectochrysin (5-hydroxy-7-methoxyflavone), this compound features a methoxy group at the 5-position and a benzyl protecting group at the 7-position.[1] This specific substitution pattern disrupts the characteristic intramolecular hydrogen bond between the 5-hydroxyl and the 4-carbonyl, altering its reactivity and spectral properties.[1]

Chemical Identifiers & Computed Properties

Property	Value	Source/Method
IUPAC Name	7-(benzyloxy)-5-methoxy-2-phenyl-4H-chromen-4-one	Systematic
Molecular Formula	C ₂₃ H ₁₈ O ₄	Calculated
Molecular Weight	358.39 g/mol	Calculated
SMILES	<chem>COc1cc(OCc2ccccc2)cc3c1c(=O)cc(o3)c4ccccc4</chem>	Canonical
Exact Mass	358.1205	HRMS
Physical State	White Powder	Experimental [1, 2]
Solubility	Soluble in CHCl ₃ , DMSO, Acetone; Insoluble in H ₂ O	Experimental

Synthesis & Experimental Protocols

The synthesis of 5-methoxy-7-benzyloxyflavone exploits the differential acidity of the phenolic hydroxyl groups on the Chrysin core.[1] The 7-OH is more acidic and sterically accessible, while the 5-OH is chelated to the 4-carbonyl, making it less reactive.[1]

Protocol: Regioselective Synthesis from Chrysin

Target: 5-methoxy-7-benzyloxyflavone (Yield: ~72-95%)[1]

Step 1: Selective 7-O-Benzoylation[1]

- Reagents: Chrysin (1 eq), Benzyl chloride (1.1 eq), Anhydrous K₂CO₃ (excess), Acetone (dry).[1]
- Procedure:
 - Dissolve Chrysin in dry acetone.[1]
 - Add anhydrous K₂CO₃ and benzyl chloride.[1]
 - Reflux the mixture for 4–6 hours. Monitor by TLC (Hexane:EtOAc 7:3).[1]

- Mechanism: The 7-OH is selectively deprotonated and alkylated due to the strong intramolecular H-bond protecting the 5-OH.[1]
- Workup: Filter off inorganic salts while hot. Evaporate solvent.[1] Recrystallize from MeOH/CHCl₃ to yield 7-benzyloxy-5-hydroxyflavone.[1]

Step 2: 5-O-Methylation

- Reagents: 7-benzyloxy-5-hydroxyflavone (Intermediate), Dimethyl sulfate (DMS) (1.2 eq), Anhydrous K₂CO₃, Acetone.[1]
- Procedure:
 - Suspend the intermediate in dry acetone with K₂CO₃. [1]
 - Add DMS dropwise (Caution: Highly Toxic).[1]
 - Reflux for 12–24 hours.[1] The chelated 5-OH requires harsher conditions or longer times to methylate than the 7-OH.[1]
- Workup:
 - Filter salts and evaporate solvent.[1]
 - Pour residue into ice water to precipitate the product.[1]
 - Purification: Recrystallize from ethanol or purify via silica gel column chromatography (eluent: CH₂Cl₂/MeOH).[1]
- Result: 5-methoxy-7-benzyloxyflavone as a white solid.[1]

Spectral Validation (1H NMR, 300 MHz, CDCl₃)

- δ 3.96 (s, 3H): Methoxy group at C-5.[1]
- δ 5.17 (s, 2H): Benzylic methylene (-OCH₂Ph) at C-7.[1][2]
- δ 6.48 (d, J=2.1 Hz, 1H): Aromatic proton at C-6.[1][2]

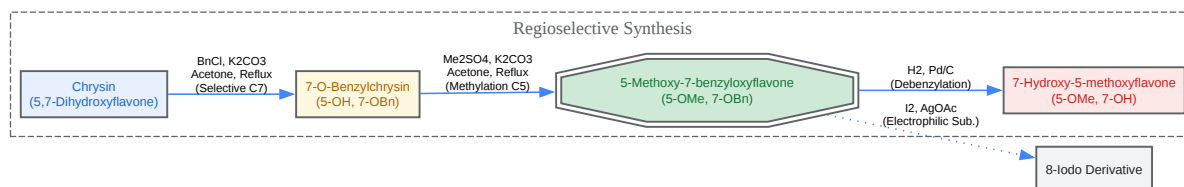
- δ 6.66 (d, $J=2.1$ Hz, 1H): Aromatic proton at C-8.[1]
- δ 6.70 (s, 1H): Proton at C-3 (characteristic of flavone).[1]
- δ 7.35–7.55 (m, Ph): Phenyl ring protons (B-ring and Benzyl).[1]
- δ 7.85–7.90 (m, 2H): Protons at C-2'/C-6' (B-ring).[1]

Synthetic Utility & Applications

This compound is not typically a final drug candidate but a versatile "switchable" scaffold.[1]

- Access to 7-Hydroxy-5-Methoxyflavones:
 - Reaction: Hydrogenolysis ($H_2/Pd-C$).[1]
 - Outcome: Cleaves the benzyl ether to restore the 7-OH while retaining the 5-OMe.[1] This allows for the study of 5-methoxyflavones, which often exhibit better metabolic stability than their 5-hydroxy counterparts (which are prone to glucuronidation).[1]
- Synthesis of 8-Substituted Flavones (Wogonin Analogs):
 - The 5-OMe and 7-OBn groups direct electrophilic aromatic substitution (e.g., iodination, nitration) to the 8-position.[1]
 - Example: Reaction with $I_2/AgOAc$ yields 8-iodo-5-methoxy-7-benzyloxyflavone, a precursor for Suzuki coupling to generate 8-arylflavones.[1]
- Differentiation from Tectochrysin:
 - Tectochrysin (5-OH, 7-OMe) is the natural isomer.[1]
 - 5-Methoxy-7-benzyloxyflavone allows researchers to compare the biological impact of "capping" the 5-position (preventing chelation) versus the 7-position.[1]

Visualization of Synthetic Pathway[1]



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Caption: Synthetic pathway from Chrysin to 5-methoxy-7-benzyloxyflavone and subsequent deprotection.

References

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